molecular formula C18H20N6O4S2 B2502287 (E)-N-methyl-2-((5-(4-(3-(4-nitrophenyl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105199-96-9

(E)-N-methyl-2-((5-(4-(3-(4-nitrophenyl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2502287
CAS No.: 1105199-96-9
M. Wt: 448.52
InChI Key: MHJIQJWXJKWGPJ-QPJJXVBHSA-N
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Description

(E)-N-methyl-2-((5-(4-(3-(4-nitrophenyl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a sophisticated synthetic compound designed for investigative oncology and signal transduction research. Its molecular architecture integrates a 1,3,4-thiadiazole core, a known privileged scaffold in medicinal chemistry, linked via a piperazine linker to an (E)-chalcone derivative, creating a multifunctional agent with potential kinase inhibitory activity. The 1,3,4-thiadiazole moiety is recognized for its broad-spectrum biological properties, including antitumor efficacy . The compound's primary research value lies in its hypothesized mechanism as a protein kinase inhibitor, potentially targeting key oncogenic pathways such as the PI3K/Akt/mTOR cascade. Chalcone-based compounds have been extensively studied for their ability to induce apoptosis and inhibit proliferation in various cancer cell lines . This reagent serves as a crucial chemical probe for studying aberrant cell cycle progression and programmed cell death mechanisms, providing researchers with a tool to dissect the complex interplay within intracellular signaling networks and validate novel therapeutic targets for neoplastic diseases.

Properties

IUPAC Name

N-methyl-2-[[5-[4-[(E)-3-(4-nitrophenyl)prop-2-enoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4S2/c1-19-15(25)12-29-18-21-20-17(30-18)23-10-8-22(9-11-23)16(26)7-4-13-2-5-14(6-3-13)24(27)28/h2-7H,8-12H2,1H3,(H,19,25)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJIQJWXJKWGPJ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-methyl-2-((5-(4-(3-(4-nitrophenyl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article discusses its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring linked to a 1,3,4-thiadiazole moiety via a thioether bond. The nitrophenyl group and an acrylamide derivative contribute to its potential reactivity and biological profile. The synthesis typically involves multi-step reactions starting from readily available precursors, including the formation of the thiadiazole and subsequent modifications to introduce the piperazine and nitrophenyl substituents.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and piperazine scaffolds exhibit a range of biological activities including:

  • Anticancer Activity : Thiadiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that related compounds induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells and HepG2 liver cancer cells .
  • Antimicrobial Properties : Thiadiazole derivatives also demonstrate antimicrobial activity against a variety of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
  • Inhibition of Enzymatic Activity : Some derivatives have shown potential as enzyme inhibitors. For example, compounds similar to this compound have been evaluated for their ability to inhibit α-glucosidase, which is relevant for diabetes management .

Anticancer Activity

A study evaluating the cytotoxic effects of thiadiazole-based compounds found that this compound exhibited an IC50 value in the low micromolar range against MCF-7 cells. This suggests potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil.

CompoundCell LineIC50 (µM)Mechanism of Action
(E)-N-methyl...MCF-70.28Cell cycle arrest at G2/M
Similar ThiadiazoleHepG29.6Induction of apoptosis via Bax/Bcl-2 modulation

Antimicrobial Activity

The antimicrobial efficacy of (E)-N-methyl... was assessed against several bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Enzyme Inhibition

The α-glucosidase inhibitory activity was evaluated using standard enzyme assays. The compound showed an IC50 value significantly lower than that of acarbose, suggesting its potential utility in managing postprandial hyperglycemia.

CompoundIC50 (mM)
(E)-N-methyl...3.66
Acarbose14.0

Case Studies

Several case studies highlight the therapeutic potential of thiadiazole derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with thiadiazole derivatives showed promising results in tumor reduction and patient survival rates.
  • Diabetes Management : Research on diabetic models indicated that thiadiazole derivatives improved glycemic control more effectively than traditional treatments.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-methyl-2-((5-(4-(3-(4-nitrophenyl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrate significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives containing the thiadiazole and acrylamide functionalities exhibit cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has evaluated such compounds through their Developmental Therapeutics Program, revealing promising results in inhibiting cell proliferation across multiple cancer types .

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory potential of related compounds has been evaluated through in silico methods, indicating a pathway for further research into its therapeutic efficacy against inflammatory diseases .

Antimicrobial Activity

Compounds featuring similar structural motifs have also been tested for antimicrobial properties. In vitro evaluations have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings underscore the potential of this compound as an antimicrobial agent .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineGrowth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

Table 2: Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus21
Escherichia coli19

Case Study 1: Evaluation of Anticancer Properties

A study conducted by the NCI assessed the efficacy of a compound structurally similar to this compound against a panel of cancer cell lines. The results indicated significant growth inhibition rates, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

In silico docking studies revealed that the compound could effectively inhibit the activity of 5-lipoxygenase, which plays a crucial role in the inflammatory response. This finding positions this compound as a candidate for treating inflammatory conditions .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Piperazine Melting Point (°C) IR Key Peaks (cm⁻¹) Molecular Formula
Target Compound (E)-N-methyl-2-... 4-Nitrophenylacryloyl Not reported Not reported C₁₉H₂₁N₇O₄S₂
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)piperazin-1-yl)acetamide (4g) 4-Fluorophenyl 203–205 NH (3280), C=O (1660) C₂₁H₂₀ClFN₆OS
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(Furan-2-carbonyl)piperazin-1-yl)acetamide (4h) Furan-2-carbonyl 180–182 NH (3260), C=O (1680) C₂₀H₁₉ClN₆O₃S
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide 4-Nitrophenyl, chlorophenylpyrazole Not reported C=O (1710), C=N (1600) C₂₉H₂₅ClN₆O₄S

Key Observations :

  • Substituent Effects : The target compound’s 4-nitrophenylacryloyl group distinguishes it from analogues with halogenated aryl (4g) or heterocyclic (4h) substituents. The nitro group may enhance polarity and hydrogen-bonding capacity compared to fluorine or furan derivatives .
  • Thermal Stability : Piperazine-thiadiazole derivatives exhibit melting points between 160–228°C, influenced by substituent bulk and symmetry. The target compound’s melting point is unreported, but its conjugated acryloyl group could reduce crystallinity compared to 4g or 4h .

Key Observations :

  • The target compound’s synthesis likely parallels methods in , involving nucleophilic substitution between a chloroacetamide intermediate and a piperazine derivative. However, the acryloyl group’s introduction may require additional steps, such as acylation or Heck coupling .

Table 3: Spectral and Functional Data

Compound ¹H NMR Shifts (δ, ppm) Biological Activity (Reported) Ref.
Target Compound Not reported Not reported
4g 7.52–7.94 (m, Ar-H), 3.60 (s, CH₂) Anticancer (in vitro)
4h 7.20–7.94 (m, Ar-H), 2.91 (t, piperazine) Antibacterial
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide 1.91 (s, CH₃), 7.52–7.94 (m, Ar-H) Intermediate in heterocyclic synthesis

Key Observations :

  • NMR Trends : Piperazine protons in analogues resonate near δ 2.5–3.6 ppm, while aromatic protons appear between δ 7.2–7.9 ppm. The target compound’s acryloyl group may introduce deshielding effects, shifting vinyl protons to δ 6.5–7.5 ppm .
  • Biological Potential: While 4g and 4h show anticancer and antibacterial activity, the nitro group in the target compound could enhance oxidative stress-mediated mechanisms, a hypothesis requiring validation .

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